[1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone
Description
This compound features a tetrahydro-1H-pyrrole core substituted with:
- A methyl group at position 1.
- A 4-methylbenzoyl group at position 4.
- A 3-nitrophenyl group at position 5.
- A 4-methylphenyl methanone at position 3.
The tetrahydro-pyrrole ring provides partial saturation, which may enhance conformational flexibility compared to fully aromatic heterocycles. The dual 4-methylbenzoyl and 4-methylphenyl groups contribute to hydrophobic interactions and steric bulk .
Properties
IUPAC Name |
[1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-7-11-19(12-8-17)26(30)23-16-28(3)25(21-5-4-6-22(15-21)29(32)33)24(23)27(31)20-13-9-18(2)10-14-20/h4-15,23-25H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXALHRXWQXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CN(C(C2C(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a tetrahydropyrrole ring and multiple functional groups, suggests a variety of biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula: C27H26N2O4
- Molecular Weight: 442.515 g/mol
- Key Functional Groups:
- Methyl group
- Ketone
- Nitrophenyl moiety
These structural features may influence the compound's reactivity and interactions with biological targets, including enzymes and receptors involved in metabolic pathways.
Biological Activity
The biological activity of this compound has been predicted using computational tools such as the Prediction of Activity Spectra for Substances (PASS), which estimates potential pharmacological effects. The presence of nitrophenyl and ketone groups indicates possible interactions with various biological systems.
Potential Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The structural analogs have shown promise as inhibitors of key proteins involved in cancer progression.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating potential applications in treating infections.
- CNS Activity : The compound's structure suggests possible central nervous system (CNS) effects, which warrant further investigation into its neuropharmacological properties.
Case Studies and Research Findings
Recent studies have highlighted the importance of understanding the interactions between this compound and biological systems:
- In Vitro Studies : Research involving cell lines has shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds that share functional groups with 1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone have been observed to disrupt cellular signaling pathways critical for tumor growth .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that such compounds could interfere with protein-protein interactions essential for cancer cell survival. For example, inhibitors targeting c-Myc–Max dimerization have shown significant effects on cell cycle arrest and apoptosis induction .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group | Moderate CNS activity | Known for mGluR5 antagonism |
| 4-Methylbenzoylurea | Urea linkage | Antimicrobial properties | Exhibits low toxicity |
| 3-Nitroaniline | Nitro group | Cytotoxic effects | Used in dye manufacturing |
The unique combination of functional groups in 1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone sets it apart from these compounds, potentially offering distinct pharmacological profiles and applications in medicine.
Scientific Research Applications
Scientific Research Applications
The potential applications of this compound span several domains, including:
Medicinal Chemistry
This compound's structural features suggest significant biological activity, making it a candidate for drug development. The presence of the nitrophenyl group indicates potential interactions with various biological targets such as enzymes and receptors involved in metabolic pathways. Researchers utilize computational tools like the Prediction of Activity Spectra for Substances (PASS) to estimate its pharmacological effects.
Synthesis of Novel Compounds
The compound can serve as a precursor or building block in the synthesis of other organic molecules. Its reactivity allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals.
Photophysical Studies
Due to its aromatic nature, the compound may be investigated for its photophysical properties, including fluorescence and phosphorescence characteristics, which are essential in developing materials for optoelectronic applications.
Analytical Chemistry
The compound can be used as a standard reference in analytical methods such as chromatography and mass spectrometry, aiding in the identification and quantification of similar compounds in complex mixtures.
Chemical Reactions Analysis
Synthetic Pathways and Reaction Mechanisms
The synthesis of structurally related pyrrolidine derivatives often involves multi-step protocols, including palladium-catalyzed cross-coupling, nucleophilic substitution, and cyclization reactions. Key methods applicable to this compound include:
a) Palladium-Catalyzed Coupling Reactions
Palladium catalysts (e.g., Pd(II) acetate or benzyl(chloro)bis(triphenylphosphine)palladium(II)) are frequently employed for coupling aryl halides with organometallic reagents. For example:
-
Stille Coupling : Reaction of iodinated intermediates (e.g., methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate) with tetraphenyltin in hexamethylphosphoric triamide (HMPA) at 60°C yields coupled products .
-
Heck Reaction : Styrene derivatives can undergo coupling with iodobenzoyl-pyrrole intermediates in dimethylformamide (DMF) at 80°C .
b) Functional Group Transformations
-
Nitro Group Reduction : The 3-nitrophenyl substituent may be reduced to an amine using catalytic hydrogenation or HCl gas in methanol .
-
Ester Hydrolysis : Methoxycarbonyl groups (e.g., methyl esters) can be hydrolyzed to carboxylic acids under acidic or basic conditions .
c) Cyclization and Ring Formation
Cyclization steps involving ketones or aldehydes (e.g., acetaldehyde) in DMF with ammonium acetate can form fused heterocyclic systems, as seen in pyrazole derivatives .
Reactivity of Key Substituents
The compound’s reactivity is influenced by its substituents:
Experimental Data and Conditions
Relevant reaction conditions from analogous syntheses:
Spectroscopic and Computational Insights
Density functional theory (DFT) studies on related methanone derivatives reveal:
-
Electrophilic Sites : The nitro and benzoyl groups are centers for electrophilic attacks .
-
Nonlinear Optical (NLO) Properties : Enhanced hyperpolarizability due to electron-withdrawing nitro groups .
-
Molecular Docking : Strong affinity for antioxidant and anti-inflammatory targets, suggesting potential bioactivity .
Stability and Handling
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
| Compound Name | Core Structure | Key Substituents | Reported Properties/Activities | Reference |
|---|---|---|---|---|
| 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone | Tetrahydro-pyrrole | 1-Me, 4-(4-Me-benzoyl), 5-(3-NO₂-phenyl), 3-(4-Me-phenyl-methanone) | N/A (hypothetical based on substituents) | N/A |
| 1-Methyl-4-(4-methylbenzoyl)-5-(4-methylphenyl)pyrazole (15d) | Pyrazole (aromatic) | 4-(4-Me-benzoyl), 5-(4-Me-phenyl) | Yellow solid; mp 92–93°C; IR ν=1643 cm⁻¹ | |
| 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrrol-2-one | Pyrrol-2-one | 4-Cl-benzoyl, 3-OH, 5-(4-NO₂-phenyl), 1-(tetrahydrofuran-2-ylmethyl) | Crystallographic data available | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Pyrazole (aromatic) | 1-(4-Cl-phenyl), 5-OH, 3-Ph, 4-(thiophen-2-yl-methanone) | Anticancer, antimicrobial potential | |
| 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl(pyridin-4-yl)methanone (MMDPPM) | Dihydro-pyrazole | 5-(4-OMe-phenyl), 3-(4-Me-phenyl), 1-(pyridin-4-yl-methanone) | Corrosion inhibition in acidic media |
Key Observations
Core Heterocycle Effects
- Tetrahydro-pyrrole vs. However, aromatic pyrazoles (e.g., ) exhibit stronger π-π stacking interactions.
- Pyrrol-2-one () : The lactam structure in this analog introduces hydrogen-bonding capability via the carbonyl and hydroxyl groups, which is absent in the target compound .
Substituent Effects
- Methylbenzoyl vs. Chlorobenzoyl : The 4-methylbenzoyl group in the target compound enhances hydrophobicity compared to the 4-chlorobenzoyl group in , which may influence solubility and membrane permeability .
- Thiophene vs. Nitrophenyl : The thiophene moiety in introduces sulfur-based interactions (e.g., van der Waals, polarizability), contrasting with the nitro group’s electrostatic effects .
Q & A
Q. What advanced crystallographic tools validate non-covalent interactions (e.g., π-π stacking)?
- Methodology : Analyze crystal packing with Mercury (CCDC). Quantify interaction energies (e.g., using PIXEL method) and compare with Hirshfeld surface contact ratios (e.g., CC vs. CO interactions) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
